N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core substituted with a 4-chlorophenyl group and a morpholine ring connected via an ethyl chain.
Properties
Molecular Formula |
C17H19ClN2O2S |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
InChI Key |
QBSBWUFSECSGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-thiophenecarboxylic acid with 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethanamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other valuable chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Morpholine-Containing Thiophene Carboxamides
Morpholine derivatives are common in medicinal chemistry due to their balanced lipophilicity and hydrogen-bonding capacity. Key analogs include:
Key Observations :
Chlorophenyl-Substituted Thiophene Carboxamides
Chlorophenyl groups are associated with improved metabolic stability and target affinity. Notable examples:
Key Observations :
- The target compound’s single chlorophenyl group may strike a balance between lipophilicity and bioavailability.
Sulfonamide/Sulfamoyl Derivatives
Sulfonamide groups are prevalent in antimicrobial and anticancer agents. Comparison includes:
Key Observations :
Complex Heterocyclic Derivatives
Compounds with additional rings or functional groups highlight structural diversity:
Key Observations :
- The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic optimization.
Biological Activity
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H20ClN3O2S
- Molecular Weight : 367.89 g/mol
- Functional Groups : Thiophene ring, morpholine moiety, and carboxamide group.
The presence of a chlorophenyl group contributes to its unique reactivity and biological profile.
Research indicates that this compound may function through several mechanisms:
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in inflammatory pathways, particularly those associated with the NF-kB signaling pathway. This suggests its utility in developing anti-inflammatory agents and treatments for cancer and autoimmune diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug discovery programs targeting infectious diseases.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| CaCo-2 (Colon Cancer) | 12.3 |
| H9c2 (Heart Myoblast) | 20.7 |
These results highlight the compound's selectivity and potency against specific cancer types.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the specificity and potential variations in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | Similar structure with bromine substitution | Potentially different biological activity due to halogen substitution |
| N-[2-(phenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | Lacks halogen substitution | May affect reactivity and binding affinity |
| N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-thiophene-2-carboxamide | Contains furan instead of chlorophenyl | Different heterocyclic structure may influence pharmacological properties |
Anti-inflammatory Potential
A study focusing on the anti-inflammatory properties of the compound demonstrated its effectiveness in reducing pro-inflammatory cytokines in vitro. The compound was tested against TNF-alpha-induced inflammation in human cell lines, showing a significant decrease in IL-6 and IL-1β levels.
Antimicrobial Efficacy
Another study evaluated the antimicrobial activity using minimum inhibitory concentration (MIC) assays against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These findings suggest that this compound could be a promising candidate for treating infections caused by these pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
